molecular formula C12H17N3O4 B12920204 Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate

Cat. No.: B12920204
M. Wt: 267.28 g/mol
InChI Key: SETGNXQVBIWMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate typically involves the reaction of 5-methyl-1H-pyrazole-3-amine with diethyl ethoxymethylenemalonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antifungal properties, structure-activity relationships, and recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

C13H16N2O4\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_4

This structure includes a diethyl malonate moiety and a substituted pyrazole, which contributes to its reactivity and interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to diethyl malonates. For instance, compounds in this class have shown significant activity against Fusarium oxysporum, a pathogenic fungus affecting various crops.

Key Findings

  • Inhibition Concentration (IC50) :
    • Some derivatives exhibited IC50 values as low as 0.013 µM, indicating potent antifungal activity. For example, compound 5 demonstrated an IC50 of 13 nM, classifying it as a fungicide rather than fungistatic .
    • The structure of these compounds plays a crucial role in their activity; those without bulky substituents on the aromatic ring tend to show higher efficacy.
  • Mechanism of Action :
    • The antifungal activity is attributed to the ability of these compounds to inhibit mycelial growth effectively. The presence of specific substituents (e.g., ortho-nitro groups) has been linked to enhanced bioactivity .
  • Comparative Analysis :
    • In comparative studies with standard fungicides like mancozeb and iprodione, certain derivatives of diethyl malonates outperformed these controls, suggesting their potential as new antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs can be understood through SAR studies:

CompoundSubstituentIC50 (µM)Activity Type
Compound 1p-Cl18 < IC50 < 35Fungistatic
Compound 2ortho-NO2< 1Fungicidal
Compound 5None0.013Fungicidal

From this table, it is evident that the nature and position of substituents significantly influence the antifungal efficacy of these compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of diethyl malonates:

  • Mycelial Growth Inhibition :
    • In vitro assays demonstrated that compounds were effective in inhibiting the growth of Fusarium oxysporum over a period of 72 hours . The results indicated that structural modifications could lead to enhanced antifungal properties.
  • Toxicological Assessments :
    • QSAR models have been developed to predict the toxicological profiles of these compounds, assisting in understanding their safety and environmental impact .

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

diethyl 2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)7-13-10-6-8(3)14-15-10/h6-7H,4-5H2,1-3H3,(H2,13,14,15)

InChI Key

SETGNXQVBIWMBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=NNC(=C1)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.